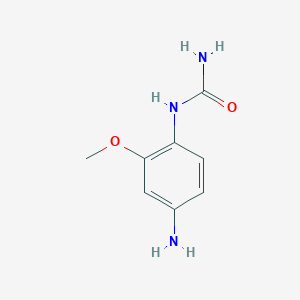

(4-Amino-2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Amino-2-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is commonly used in various scientific fields.

Synthesis Analysis

The synthesis of N-substituted ureas, such as “this compound”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of (4-methoxyphenyl)amine with ethyl formate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a urea group attached to a phenyl ring that has an amino group at the 4-position and a methoxy group at the 2-position .

Chemical Reactions Analysis

Urea derivatives, such as “this compound”, can undergo various chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .

Scientific Research Applications

Self-Healing Elastomers

Aromatic disulfide metathesis, facilitated at room temperature without the need for a catalyst, employs bis(4-aminophenyl) disulfide as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature, showcasing the potential of (4-Amino-2-methoxyphenyl)urea derivatives in creating advanced materials with self-repairing properties (Rekondo et al., 2014).

Polymerization Initiators

N-aryl-N′-pyridyl ureas, synthesized from reactions including 4-methoxyphenyl isocyanate, act as thermal latent initiators for the ring-opening polymerization of epoxides. This study highlights the substituent effect on initiating activity and suggests that these compounds can provide controlled polymerization processes, essential for producing polymers with desired properties (Makiuchi et al., 2015).

Directed Lithiation

The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in organic synthesis, enabling the formation of various substituted products. This application demonstrates the compound's role in facilitating complex chemical transformations, providing a pathway to diverse organic molecules (Smith et al., 2013).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to this compound, exhibits significant corrosion inhibition properties for mild steel in hydrochloric acid, achieving up to 98% efficiency. This finding underscores the potential of this compound derivatives in protecting metals from corrosion, a critical aspect in extending the life of metal structures and components (Bentiss et al., 2009).

Anion Recognition

Substituted phenyl urea and thiourea silatranes, incorporating this compound derivatives, are studied for their anion recognition properties. These compounds exhibit the ability to interact with anions through hydrogen bonding, showcasing their potential applications in sensing technologies and environmental monitoring (Singh et al., 2016).

Mechanism of Action

While the specific mechanism of action for “(4-Amino-2-methoxyphenyl)urea” is not mentioned in the search results, it’s worth noting that many urea derivatives have been found to exhibit significant biological activities. For example, some N-substituted ureas have been found to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for “(4-Amino-2-methoxyphenyl)urea” suggests that it should be handled with care to avoid dust formation and inhalation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and to seek medical attention immediately .

properties

IUPAC Name |

(4-amino-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYXNKICHQLRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2656296.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)